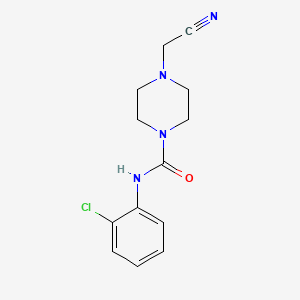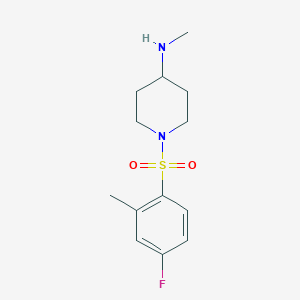
N-(2-chlorophenyl)-4-(cyanomethyl)piperazine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-chlorophenyl)-4-(cyanomethyl)piperazine-1-carboxamide, also known as CPP or CPP-115, is a synthetic compound that has gained attention in the field of neuroscience for its potential therapeutic applications. CPP is a potent inhibitor of the enzyme aminopeptidase N (APN), which plays a crucial role in the metabolism of neuropeptides and neurotransmitters. In
作用機序
N-(2-chlorophenyl)-4-(cyanomethyl)piperazine-1-carboxamide exerts its pharmacological effects by inhibiting the activity of APN, which is a membrane-bound metalloprotease that cleaves peptides and proteins at the amino terminus. APN is widely expressed in the brain and is involved in the metabolism of various neuropeptides and neurotransmitters, including enkephalins, substance P, and angiotensin II. By inhibiting APN, this compound can increase the levels of these peptides and neurotransmitters in the brain, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
In addition to its effects on GABA activity and neuropeptide metabolism, this compound has been shown to modulate the activity of other neurotransmitter systems, including dopamine, serotonin, and glutamate. This compound has also been shown to enhance the expression of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the growth and survival of neurons. These effects may contribute to the cognitive-enhancing and neuroprotective properties of this compound.
実験室実験の利点と制限
One of the main advantages of N-(2-chlorophenyl)-4-(cyanomethyl)piperazine-1-carboxamide is its high potency and selectivity for APN inhibition. This allows for precise modulation of neuropeptide and neurotransmitter metabolism in the brain, which may be useful for studying the role of these molecules in various physiological and pathological processes. However, the high potency of this compound also poses a challenge for dosing and toxicity studies, as even small variations in dose can have significant effects on APN activity and peptide metabolism.
将来の方向性
Future research on N-(2-chlorophenyl)-4-(cyanomethyl)piperazine-1-carboxamide may focus on exploring its therapeutic potential in various neurological disorders, including addiction, epilepsy, and depression. Additionally, further studies may investigate the molecular mechanisms underlying the effects of this compound on neurotransmitter systems and BDNF expression. Finally, the development of more selective and less toxic APN inhibitors may provide new insights into the role of neuropeptide and neurotransmitter metabolism in the brain.
合成法
The synthesis of N-(2-chlorophenyl)-4-(cyanomethyl)piperazine-1-carboxamide involves the reaction of 1-boc-piperazine with 2-chlorobenzonitrile, followed by deprotection of the Boc group with trifluoroacetic acid and subsequent reaction with cyanomethyl magnesium bromide. The resulting product is then treated with ammonium chloride to obtain this compound in high yield and purity.
科学的研究の応用
N-(2-chlorophenyl)-4-(cyanomethyl)piperazine-1-carboxamide has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders, including addiction, epilepsy, and depression. In preclinical studies, this compound has been shown to enhance the activity of gamma-aminobutyric acid (GABA) in the brain, which is a neurotransmitter that plays a crucial role in regulating neuronal excitability. This effect may contribute to the anxiolytic and anticonvulsant properties of this compound.
特性
IUPAC Name |
N-(2-chlorophenyl)-4-(cyanomethyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN4O/c14-11-3-1-2-4-12(11)16-13(19)18-9-7-17(6-5-15)8-10-18/h1-4H,6-10H2,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOHYQMBDRGGUBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC#N)C(=O)NC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(5-Bromofuran-2-yl)methylamino]cyclohexane-1-carboxylic acid](/img/structure/B7559970.png)
![4-[(4-Bromo-1-methylpyrrole-2-carbonyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B7559974.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(methylamino)propanamide](/img/structure/B7559980.png)
![2-chloro-4-fluoro-N-[2-(propylamino)ethyl]benzamide](/img/structure/B7559985.png)
![4-[(5-Bromothiophene-3-carbonyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B7559991.png)
![5,7-dimethyl-N-(1H-1,2,4-triazol-5-yl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B7559996.png)

![3-acetyl-N-[2-(methylamino)ethyl]benzenesulfonamide](/img/structure/B7560020.png)
![2-(difluoromethoxy)-N-[2-(ethylamino)ethyl]benzamide](/img/structure/B7560027.png)
![3-[[Methyl(pyrazin-2-yl)amino]methyl]benzonitrile](/img/structure/B7560035.png)
![2-[4-(2-Propan-2-yloxyethyl)piperazin-1-yl]propanoic acid](/img/structure/B7560056.png)
![2-[Butan-2-yl-(3,5-dimethyl-1,2-oxazole-4-carbonyl)amino]acetic acid](/img/structure/B7560074.png)
![N-ethyl-N-[(3-methylphenyl)methyl]pyrrolidine-1-sulfonamide](/img/structure/B7560081.png)